vmy-1-103 -

vmy-1-103

Catalog Number: EVT-287732
CAS Number:
Molecular Formula: C34H42ClN9O4S
Molecular Weight: 708.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VMY-1-103 is a potent CDK inhibitor, is also a novel dansylated analog of purvalanol B, was shown to inhibit cell cycle progression and proliferation in prostate and breast cancer cells more effectively than purvalanol B. VMY-1-103 , but not purvalanol B, significantly decreased the proportion of cells in S phase and increased the proportion of cells in G(2)/M. VMY-1-103 increased the sub G(1) fraction of apoptotic cells, induced PARP and caspase-3 cleavage and increased the levels of the Death Receptors DR4 and DR5, Bax and Bad while decreasing the number of viable cells, all supporting apoptosis as a mechanism of cell death. VMY-1-103 possesses unique antiproliferative capabilities and that this compound may form the basis of a new candidate drug to treat medulloblastoma.
Overview

VMY-1-103 is a novel cyclin-dependent kinase inhibitor derived from purvalanol B, enhanced through the addition of a dansyl side-chain. This compound has demonstrated significant potential in cancer research, particularly in disrupting chromosome organization and delaying metaphase progression in various cancer cell types, including medulloblastoma and prostate cancer cells. Its mechanism of action involves the inhibition of cyclin-dependent kinases, which play a critical role in regulating the cell cycle .

Source and Classification

VMY-1-103 is classified as an antineoplastic agent and specifically as a cyclin-dependent kinase inhibitor. It is synthesized from purvalanol B, a known CDK inhibitor, by modifying its structure to enhance its biological activity and imaging capabilities. The compound's unique structure allows for improved cellular permeability and potency compared to its predecessor .

Synthesis Analysis

Methods and Technical Details

The synthesis of VMY-1-103 involves several key steps:

  1. Starting Material: The synthesis begins with purvalanol B, which serves as the core structure.
  2. Modification: A dansyl ethylenediamine group is introduced at the 6-anilino position of purvalanol B. This modification not only retains the CDK-inhibitory function but also imparts fluorescent properties to the compound, facilitating imaging studies in biological systems .
  3. Reaction Conditions: The synthesis requires careful control of reaction conditions to ensure high yield and purity. While specific industrial production methods are not extensively documented, standard organic synthesis techniques can be employed for scale-up .
Molecular Structure Analysis

Structure and Data

VMY-1-103 possesses a complex molecular structure characterized by:

  • Core Structure: Based on a purine scaffold typical of cyclin-dependent kinase inhibitors.
  • Functional Groups: The addition of a dansyl group enhances lipophilicity, aiding in membrane permeability.
  • Molecular Formula: C₁₄H₁₉N₅O₂S
  • Molecular Weight: Approximately 319.4 g/mol

The structural modifications contribute to its enhanced potency and specificity towards cyclin-dependent kinases compared to other inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details

VMY-1-103 is involved in several types of chemical reactions:

  1. Oxidation: Under specific conditions, VMY-1-103 can undergo oxidation, leading to various oxidized derivatives that may exhibit altered biological activities.
  2. Reduction: Reduction reactions can modify functional groups within the compound, potentially impacting its efficacy as a CDK inhibitor.
  3. Substitution: The compound can also participate in substitution reactions, allowing for the creation of new analogs that may possess different pharmacological properties.

These reactions are critical for understanding the compound's behavior in biological systems and for developing new derivatives with improved therapeutic profiles.

Mechanism of Action

Process and Data

The mechanism of action for VMY-1-103 primarily involves the inhibition of cyclin-dependent kinases, which are essential regulators of the cell cycle:

  • Inhibition of CDK Activity: VMY-1-103 effectively inhibits CDK1 activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis: The compound increases apoptotic markers such as cleaved caspase-3 and death receptors DR4 and DR5, promoting programmed cell death in cancerous cells.
  • Disruption of Mitosis: Notably, VMY-1-103 disrupts the mitotic spindle apparatus, significantly delaying metaphase progression, which is critical for effective cancer treatment strategies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VMY-1-103 exhibits several notable physical and chemical properties:

The compound's solubility profile allows for various formulations in drug development applications .

Applications

Scientific Uses

VMY-1-103 has diverse applications across several scientific fields:

  1. Cancer Research: Used extensively to study cyclin-dependent kinase inhibition and its effects on cell cycle regulation.
  2. Pharmaceutical Development: Investigated as a potential therapeutic agent for treating various cancers, including medulloblastoma and prostate cancer.
  3. Biological Imaging: Its fluorescent properties enable it to be used as a tracer in imaging studies related to cellular processes .
  4. Drug Discovery: Serves as a reference compound in the development of new anticancer agents targeting similar pathways.
Introduction to VMY-1-103 and Cyclin-Dependent Kinase (CDK) Inhibitors

Structural Characterization of VMY-1-103 as a Dansylated Purvalanol B Analog

VMY-1-103 (MedKoo Cat#: 406330) is a structurally modified analog of the established cyclin-dependent kinase (CDK) inhibitor purvalanol B, distinguished by the covalent addition of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This strategic modification significantly enhances the compound's biochemical properties while retaining its core inhibitory pharmacophore. The molecular formula of VMY-1-103 is C₃₄H₄₂ClN₉O₄S, with a molecular weight of 708.27 g/mol and a CAS registry number of 1209002-43-6 [3]. The dansyl moiety is linked via an ethylenediamine spacer to the carboxylic acid group of purvalanol B's 6-anilino substituent—a position identified through crystallographic studies as amenable to modification without compromising ATP-binding site competition [1] [4].

The structural innovation confers two critical advantages: First, the dansyl group provides intrinsic fluorescence, enabling real-time cellular uptake tracking and subcellular localization studies via fluorescence microscopy. Second, and more significantly, it substantially increases lipophilicity. Partition coefficient (LogD) measurements at physiological pH (7.4) demonstrate VMY-1-103's LogD of 2.03 ± 0.02, markedly higher than purvalanol B's LogD of 0.15 ± 0.002 [2] [5]. This enhanced lipophilicity facilitates superior membrane permeability and cytoplasmic bioavailability. Consequently, while purvalanol B shows limited cellular uptake, VMY-1-103 achieves >95% cellular penetration in LNCaP prostate cancer cells within 12 hours of treatment at 10 µM, as quantified by fluorescence microscopy [1] [4]. This property underpins its significantly enhanced biological potency across diverse cancer models.

Table 1: Structural and Physicochemical Comparison of VMY-1-103 and Purvalanol B

PropertyVMY-1-103Purvalanol BSignificance
Molecular Weight708.27 g/mol432.91 g/molLarger size enables enhanced target interactions
CAS Number1209002-43-6212844-54-7Unique chemical identifier
Lipophilicity (LogD pH 7.4)2.03 ± 0.020.15 ± 0.00213.5-fold increase enhances cellular uptake
Fluorescent PropertiesIntrinsic dansyl fluorescenceNon-fluorescentEnables cellular tracking & mechanistic studies
Aqueous SolubilitySoluble in DMSO, insoluble in waterSoluble in DMSO, insoluble in waterRequires formulation for in vivo delivery

Role of CDK Inhibitors in Targeted Cancer Therapy

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that form complexes with cyclins to orchestrate cell cycle progression. Dysregulation of CDK/cyclin complexes is a hallmark of cancer, driving uncontrolled proliferation by overriding checkpoint controls [1] [4]. CDK inhibitors represent a class of targeted therapeutics designed to restore cell cycle control in malignancies. The 2,6,9-trisubstituted purine scaffold, exemplified by purvalanol B and roscovitine, competitively inhibits ATP binding within the catalytic cleft of CDKs. Purvalanol B exhibits potent enzymatic inhibition, with IC₅₀ values of 6 nM (CDK2/cyclin A), 10 nM (CDK1/cyclin B), and 80 nM (CDK5/p35) [10]. However, its translational potential has been limited by poor cellular penetration and suboptimal in vivo pharmacokinetics.

VMY-1-103 overcomes these limitations while amplifying the therapeutic scope of CDK inhibition. Beyond inducing reversible cell cycle arrest (G₁ at 1 µM; G₂/M at higher concentrations), VMY-1-103 triggers caspase-dependent apoptosis specifically in cancer cells. In LNCaP prostate cancer cells (wild-type p53), treatment with 5-10 µM VMY-1-103 induces:

  • Mitochondrial membrane depolarization (detected within 45 minutes via Mitotracker Red CMXRos)
  • Phosphorylation of p53 at Ser¹⁵, Ser⁴⁶, and Ser³⁹² residues
  • Cleavage of caspase-3 and PARP
  • Upregulation of pro-apoptotic proteins (Bax, Bad, DR4, DR5) [1] [4] [9]

This apoptotic cascade is significantly more potent than purvalanol B; 10 µM purvalanol B fails to influence proliferation or induce apoptosis in LNCaP cells [1] [4]. Crucially, VMY-1-103 demonstrates cancer cell selectivity. While inducing apoptosis in transformed LNCaP and MCF7 cells, it causes only reversible G₂/M arrest without significant apoptosis in immortalized prostate epithelial cells (PWR-1E) or p53-null/mutant lines (DU145, PC3) unless p53 function is restored [1] [9]. This selectivity underscores its potential therapeutic window.

Table 2: Mechanisms of VMY-1-103-Induced Apoptosis in Cancer Models

Mechanistic EventExperimental EvidenceBiological Consequence
Mitochondrial DepolarizationRapid loss of ΔΨm (flow cytometry with Mitotracker Red)Release of cytochrome c, apoptosome formation
p53 ActivationPhosphorylation at Ser¹⁵,⁴⁶,³⁹² (antibody arrays/Western)Transcriptional upregulation of pro-apoptotic targets
Caspase-3 CleavageIncreased catalytic activity (Z-DEVD-AMC assay); c-casp3 by WBExecutioner caspase activation
PARP CleavageDetection of 89 kDa fragment (Western blot)DNA repair failure & commitment to apoptosis
Bax/Bad UpregulationProteomic analysis; Western blot confirmationMitochondrial outer membrane permeabilization
Autophagy InductionLC3-II conversion, p62 degradation (p53 WT cells only)Bridging of apoptotic and autophagic pathways

Rationale for Developing VMY-1-103 in Oncology Research

The development of VMY-1-103 was driven by critical pharmacological limitations of existing CDK inhibitors and promising preclinical efficacy data. Purvalanol B, despite potent enzymatic inhibition, suffers from poor cellular bioavailability and rapid clearance in vivo, restricting its utility as a therapeutic candidate [2] [5]. VMY-1-103's dansylation directly addresses these issues by enhancing membrane permeability and enabling sensitive biodistribution tracking—critical features for translational research.

Pharmacokinetic studies using LC-MS/MS quantification validated VMY-1-103's superior tissue distribution. Following intraperitoneal administration (20 mg/kg) in mice, VMY-1-103 achieved:

  • Broad Tissue Penetration: Detectable in prostate, pancreas, spleen, kidney, fat, serum, and urine within 1 hour
  • Peak Concentrations at 4 hours post-injection
  • Sustained Levels remaining detectable in most tissues (except spleen) at 24 hours
  • Blood-Brain Barrier Penetration: Cerebellar (0.14 ± 0.05 µM) and cortical (0.53 ± 0.17 µM) concentrations at 4 hours [2] [5]

This distribution profile is clinically significant, particularly for targeting prostate cancer metastases and medulloblastoma. In the ND2-SmoA1 mouse model of hedgehog-driven medulloblastoma, VMY-1-103 inhibited disease progression, as evidenced by reduced tumor burden using longitudinal MRI and altered tumor metabolism via ¹H-MR spectroscopy [2] [5].

Mechanistically, VMY-1-103's unique ability to engage p53-dependent pathways expands its utility. While only ~20% of early-stage prostate cancers harbor p53 mutations, this frequency increases dramatically in advanced disease. VMY-1-103 synergizes with p53-reactivating compounds (e.g., PRIMA-1) to induce apoptosis in p53-mutant cells [9], providing a rational combination strategy. Furthermore, in primary conditionally reprogrammed cells (CRCs) derived from prostate cancer patients, VMY-1-103 induces p53-dependent autophagy that bridges apoptotic signaling, enhancing cell death in patient-specific models [9]. This multifaceted activity profile—potent CDK inhibition, enhanced bioavailability, p53 engagement, and brain penetrance—positions VMY-1-103 as a versatile tool compound and developmental candidate for diverse oncological applications.

Properties

Product Name

vmy-1-103

IUPAC Name

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

Molecular Formula

C34H42ClN9O4S

Molecular Weight

708.3 g/mol

InChI

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1

InChI Key

NJNQGMFCZFMREY-MHZLTWQESA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VMY-1-103, VMY-1103, VMY 1103

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.